

# In-Depth Technical Guide: BMS-919373 for Atrial Fibrillation Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | BMS-919373 |           |  |  |
| Cat. No.:            | B1192345   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

BMS-919373 is an investigational small molecule that was developed as a potent and selective inhibitor of the Kv1.5 potassium channel. This channel is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur), a key component in the repolarization of the human atrial action potential. Due to the predominantly atrial expression of Kv1.5, BMS-919373 was explored as a potentially atrial-selective therapeutic for the management of atrial fibrillation (AF), aiming to avoid the proarrhythmic ventricular effects associated with less selective antiarrhythmic agents. Although the clinical development of BMS-919373 was discontinued, the preclinical data and the underlying therapeutic hypothesis remain of significant interest to researchers in the field of cardiac electrophysiology and antiarrhythmic drug discovery. This guide provides a comprehensive overview of the available technical information on BMS-919373, including its mechanism of action, pharmacological data, and relevant experimental protocols.

## **Core Mechanism of Action**

**BMS-919373** exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel.[1][2] The IKur current, conducted by Kv1.5 channels, plays a crucial role in the early phase of repolarization in human atrial myocytes. By inhibiting this current, **BMS-919373** prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This prolongation is believed to be a key mechanism for terminating and preventing re-entrant



arrhythmias, which are a common underlying cause of atrial fibrillation. The atrial-selective nature of IKur means that **BMS-919373** was hypothesized to have a minimal effect on ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias, a significant side effect of many existing antiarrhythmic drugs.



Click to download full resolution via product page

Caption: Mechanism of action of BMS-919373. (Max Width: 760px)

# **Quantitative Pharmacological Data**

The following tables summarize the available quantitative data for **BMS-919373**, providing insights into its potency and selectivity.

Table 1: Potency of BMS-919373

| Target       | Parameter | Value | Cell Line     |
|--------------|-----------|-------|---------------|
| IKur / Kv1.5 | IC50      | 50 nM | Not Specified |

Data sourced from Probechem Biochemicals.

Table 2: Ion Channel Selectivity Profile of BMS-919373



| Channel                  | Parameter | Value     | Comment                         |
|--------------------------|-----------|-----------|---------------------------------|
| hERG                     | IC50      | 1.9 μΜ    | Data from<br>MedchemExpress.[3] |
| Sodium (Na)<br>Channels  | -         | Selective | Specific IC50 not available.[4] |
| Calcium (Ca)<br>Channels | -         | Selective | Specific IC50 not available.[4] |

## **Experimental Protocols**

While specific, detailed protocols for the evaluation of **BMS-919373** are not publicly available due to its discontinued development, this section outlines standard methodologies that are widely used for the preclinical assessment of similar IKur inhibitors for atrial fibrillation.

# In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is fundamental for determining the potency and selectivity of an ion channel inhibitor.

Objective: To measure the inhibitory effect of **BMS-919373** on Kv1.5 channels and other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a heterologous system.

#### Methodology:

- Cell Culture: A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is transfected to express the human Kv1.5 channel.[5][6]
- Solution Preparation:
  - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).[7]
  - Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).







#### · Recording:

- Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[5]
- Cells are held at a holding potential of -80 mV.
- To elicit IKur, depolarizing voltage steps (e.g., to +40 mV for 300 ms) are applied.[5]
- Drug Application: **BMS-919373** is applied at various concentrations to the external solution to generate a concentration-response curve.
- Data Analysis: The peak current amplitude in the presence of the compound is compared to the control to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.





Click to download full resolution via product page

Caption: Workflow for whole-cell patch clamp experiments. (Max Width: 760px)

## **Ex Vivo Model: Langendorff-Perfused Heart**

This model allows for the study of the drug's effects on the electrophysiology of an intact heart in a controlled environment.

Objective: To assess the effect of **BMS-919373** on atrial and ventricular action potential duration, effective refractory period, and susceptibility to induced atrial fibrillation.



#### Methodology:

- Heart Isolation: The heart from a suitable animal model (e.g., rabbit, guinea pig) is rapidly excised and cannulated via the aorta.[8][9]
- Retrograde Perfusion: The heart is perfused in a retrograde manner with a warmed,
  oxygenated Krebs-Henseleit solution at a constant pressure.[10][11]
- Electrophysiological Recordings:
  - Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the atria and ventricles to record action potentials.
  - A pacing electrode is used to control the heart rate and to deliver programmed electrical stimulation to induce arrhythmias.
- Drug Perfusion: After a baseline recording period, BMS-919373 is added to the perfusate at desired concentrations.
- Data Analysis: Changes in atrial and ventricular APD, ERP, and the ability to induce and sustain AF are measured and compared to baseline.

## In Vivo Animal Models of Atrial Fibrillation

These models are used to evaluate the efficacy and safety of a drug candidate in a living organism.

Objective: To determine the effectiveness of **BMS-919373** in preventing or terminating atrial fibrillation in a relevant animal model.

#### Methodology:

- Model Induction: Atrial fibrillation can be induced in various animal models (e.g., canines, goats, pigs) through different techniques, including:
  - Rapid Atrial Pacing: Chronic high-rate pacing of the atria leads to electrical and structural remodeling that promotes AF.[12]



- Vagal Nerve Stimulation: Increases susceptibility to AF.[13]
- Drug Administration: BMS-919373 is administered orally or intravenously.
- AF Monitoring: The duration and burden of AF are monitored using implanted ECG transmitters or through periodic electrophysiological studies.
- Data Analysis: The incidence, duration, and burden of AF in the drug-treated group are compared to a placebo-treated control group.

# **Clinical Development Overview**

**BMS-919373** underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and efficacy in patients with atrial fibrillation.

- NCT02089061: A Phase I study to evaluate the effect of co-administration of BMS-919373
   on the pharmacokinetics of rosuvastatin and atorvastatin in healthy subjects. This study has
   been completed.[3][14][15]
- NCT02153437: A Phase I study to assess the effects of BMS-919373 on the atrial effective refractory period in subjects with a dual-chamber pacemaker. This trial was terminated.[3]
  [15][16]
- NCT02156076: A Phase II randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and effect on atrial fibrillation burden of **BMS-919373** in patients with paroxysmal atrial fibrillation. This trial was also terminated.[15][17]

The development of **BMS-919373** was ultimately discontinued by Bristol-Myers Squibb.[16] The specific reasons for discontinuation are not publicly detailed but can be due to a variety of factors including lack of efficacy, safety concerns, or strategic business decisions.

## Conclusion

**BMS-919373** represents a focused effort to develop an atrial-selective antiarrhythmic drug by targeting the Kv1.5 channel. While its clinical development was halted, the preclinical data underscore the potential of IKur inhibition as a therapeutic strategy for atrial fibrillation. The information and protocols outlined in this guide provide a valuable resource for researchers



continuing to explore this and similar mechanisms for the development of safer and more effective treatments for atrial fibrillation. Further investigation into the structure-activity relationships of Kv1.5 inhibitors and a deeper understanding of the complexities of atrial electrophysiology will be crucial for the success of future drug candidates in this class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 6. bsys.ch [bsys.ch]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug— Ion Channel Binding Dynamics [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts
  PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Therapeutic advances in atrial fibrillation based on animal models PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotechhunter.com [biotechhunter.com]
- 15. BMS-919373 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 16. BMS 919373 AdisInsight [adisinsight.springer.com]



- 17. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: BMS-919373 for Atrial Fibrillation Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192345#bms-919373-for-atrial-fibrillation-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com